![molecular formula C22H26N4O5S B2442417 4-(dipropylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 442881-10-9](/img/structure/B2442417.png)
4-(dipropylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Descripción general
Descripción
4-(dipropylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dipropylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the environmental impact of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(dipropylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-(dipropylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases, particularly those involving oxidative stress or inflammation.
Industry: The compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism by which 4-(dipropylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the nature of the interactions between the compound and its targets.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(dipropylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide include other benzamide derivatives and oxadiazole-containing molecules. Examples might include:
- 4-(dipropylsulfamoyl)benzoic acid
- N-(4-methoxyphenyl)-1,3,4-oxadiazole-2-amine
Uniqueness
What sets this compound apart from these similar compounds is the specific combination of functional groups and the resulting chemical properties
Actividad Biológica
4-(Dipropylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound characterized by its unique structural features that include a sulfamoyl group and an oxadiazole moiety. This combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The compound has been synthesized and studied for its interactions with various biological targets, indicating its promise as a therapeutic agent.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 486.6 g/mol. The structural configuration includes:
- Sulfamoyl group : Enhances solubility and biological activity.
- Oxadiazole ring : Known for various pharmacological properties including antibacterial and antifungal activities.
- Benzamide backbone : Provides a scaffold for drug development.
Synthesis
The synthesis involves multiple steps, typically starting with the preparation of the oxadiazole ring through cyclization reactions. The process can be optimized to enhance yield and purity, often utilizing green chemistry principles to minimize environmental impact.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety possess significant antimicrobial properties. In particular, studies have shown that related oxadiazole derivatives exhibit moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis . The compound's structure allows it to interact effectively with bacterial enzymes or cell membranes.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. For instance, related compounds bearing similar functional groups demonstrated strong AChE inhibition with IC50 values significantly lower than standard reference drugs . This suggests potential applications in treating conditions like Alzheimer's disease or other neurological disorders.
Antifungal Activity
Preliminary studies have also indicated that benzamide derivatives containing the oxadiazole moiety show antifungal activities. For example, certain derivatives were tested against fungi like Botrytis cinerea, showing promising results with effective concentrations (EC50) comparable to established antifungal agents .
The biological effects of this compound are likely mediated through its interaction with specific biological macromolecules. These interactions may include:
- Binding to enzymes : Modulating their activity through competitive inhibition.
- Disruption of cellular processes : Interfering with bacterial cell wall synthesis or fungal growth pathways.
Comparative Analysis
To understand the uniqueness of this compound compared to similar derivatives, a comparison table is provided below:
Compound Name | Structure Features | Biological Activity | IC50 (µM) |
---|---|---|---|
This compound | Sulfamoyl + Oxadiazole | Antibacterial, Antifungal | TBD |
4-(Dipropylsulfamoyl)benzoic acid | Sulfamoyl + Benzoic acid | Moderate antibacterial | TBD |
N-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-amine | Oxadiazole only | Antifungal | TBD |
Case Studies
Several case studies have highlighted the potential applications of similar compounds in clinical settings. For instance:
- Antibacterial Efficacy : A study demonstrated that a series of oxadiazole derivatives showed significant inhibition against E. coli strains, suggesting the potential for developing new antibiotics .
- Neurological Applications : Research on AChE inhibitors has led to the development of new therapeutic strategies for Alzheimer's disease using similar compounds .
- Fungal Resistance : Compounds exhibiting antifungal properties have been proposed as alternatives to traditional antifungals due to rising resistance levels in pathogenic fungi .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(dipropylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how can reaction conditions be standardized?
Methodological Answer: The synthesis involves three key steps:
Oxadiazole Ring Formation : Cyclization of hydrazides with carboxylic acids using dehydrating agents (e.g., POCl₃) under reflux conditions.
Sulfamoyl Group Introduction : Reaction of the intermediate with dipropylsulfamoyl chloride in a polar aprotic solvent (e.g., DMF) at 60–80°C.
Benzamide Coupling : Amide bond formation via coupling agents like EDCI/HOBt in dichloromethane.
Standardization requires monitoring by TLC and optimizing parameters (temperature, solvent, stoichiometry) to achieve yields >70% .
Q. How is structural characterization performed for this compound, and what spectral data are critical for validation?
Methodological Answer:
- ¹H/¹³C NMR : Confirm the presence of the oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons) and methoxyphenyl group (δ 3.8 ppm for OCH₃).
- HRMS : Verify molecular weight (C₂₄H₂₈N₄O₅S, calculated m/z 492.5).
- IR : Sulfamoyl S=O stretching at 1150–1250 cm⁻¹ and amide C=O at 1650–1700 cm⁻¹.
Cross-referencing with PubChem data (CID: 2158928) ensures structural integrity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for this compound?
Methodological Answer: Discrepancies arise from assay conditions or structural analogs. To resolve:
- Comparative SAR Studies : Test derivatives (e.g., replacing 4-methoxyphenyl with 3,4-dimethoxyphenyl) to isolate activity drivers .
- Target-Specific Assays : Use kinase inhibition assays (e.g., RET kinase) and microbial growth curves to differentiate mechanisms .
- Dose-Response Analysis : Establish EC₅₀ values in both cancer cell lines (e.g., MCF-7) and bacterial strains (e.g., S. aureus) .
Q. How can green chemistry principles be integrated into large-scale synthesis without compromising purity?
Methodological Answer:
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Flow Reactors : Use continuous flow systems for oxadiazole cyclization to enhance heat/mass transfer and reduce waste .
- Catalytic Recycling : Immobilize coupling agents (e.g., polymer-supported EDCI) to minimize reagent use .
Q. What computational methods predict the compound’s interaction with biological targets like RET kinase?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to RET kinase (PDB ID: 2IVU). Focus on sulfamoyl and oxadiazole interactions with ATP-binding pockets .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Validate with experimental IC₅₀ data .
Q. Data Interpretation & Experimental Design
Q. How should researchers design dose-response experiments to evaluate dual anticancer/antimicrobial activity?
Methodological Answer:
- Parallel Assays : Test the compound in:
- MTT Assay : Against human cancer cells (e.g., HeLa) at 1–100 µM.
- MIC Determination : Against Gram-positive/negative bacteria (e.g., E. coli) using broth microdilution (0.5–128 µg/mL).
- Control Compounds : Include fluconazole (antifungal) and doxorubicin (anticancer) for activity benchmarking .
Q. What analytical techniques identify degradation products under physiological conditions?
Methodological Answer:
- HPLC-MS/MS : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation via:
- Parent Ion Loss : m/z 492.5 → fragments (e.g., m/z 315.1 for oxadiazole cleavage).
- Degradant Identification : Compare with spectral libraries for sulfonic acid or benzamide hydrolysis products .
Q. Structural & Functional Comparisons
Q. How does the 4-methoxyphenyl substituent enhance bioactivity compared to other aryl groups?
Methodological Answer:
- Electron-Donating Effects : The methoxy group increases electron density on the oxadiazole ring, improving π-π stacking with kinase ATP pockets.
- Bioavailability : LogP calculations (XLogP3: 3.5) suggest optimal lipophilicity for membrane penetration vs. analogs with nitro groups (XLogP3: 4.2) .
- In Silico Modeling : Substituent removal reduces docking scores by 2.3 kcal/mol in RET kinase .
Q. What structural analogs show promise for overcoming drug resistance in microbial pathogens?
Methodological Answer:
- Thiadiazole Derivatives : Replace oxadiazole with thiadiazole to enhance sulfur-mediated hydrogen bonding (e.g., N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl] analogs) .
- Hybrid Molecules : Conjugate with morpholine sulfonamides (e.g., 4-(morpholinosulfonyl)benzamide) to target efflux pump inhibition .
Q. Mechanistic Insights
Q. What in vitro assays validate the compound’s proposed dual mechanism (kinase inhibition + membrane disruption)?
Methodological Answer:
- Kinase Activity : Use ADP-Glo™ Kinase Assay to measure RET kinase inhibition (IC₅₀ ≤ 10 µM).
- Membrane Permeability : Conduct SYTOX Green uptake assays in C. albicans to quantify membrane damage at MIC concentrations .
Q. How does the sulfamoyl group influence metabolic stability in hepatic microsomes?
Methodological Answer:
- Microsomal Incubation : Incubate with human liver microsomes (HLM) and NADPH. Monitor depletion via LC-MS:
- Half-Life (t₁/₂) : >60 min suggests stability vs. rapid degradation in analogs lacking sulfamoyl groups .
Propiedades
IUPAC Name |
4-(dipropylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5S/c1-4-14-26(15-5-2)32(28,29)19-12-8-16(9-13-19)20(27)23-22-25-24-21(31-22)17-6-10-18(30-3)11-7-17/h6-13H,4-5,14-15H2,1-3H3,(H,23,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPURFDQWHCBSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.